1-(4-{[4-(2-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(2-Fluorobenzyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group and a sulfonylphenyl group, along with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(2-Fluorobenzyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorobenzyl chloride with piperazine to form 1-(2-fluorobenzyl)piperazine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[4-(2-Fluorobenzyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or pyrrolidinone derivatives.
Scientific Research Applications
1-(4-{[4-(2-Fluorobenzyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2-Fluorobenzyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to certain targets, while the sulfonyl group can modulate the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)piperazine: Shares the fluorobenzyl and piperazine moieties but lacks the sulfonyl and pyrrolidinone groups.
1-(4-Fluorobenzyl)-2-piperazinone: Contains the fluorobenzyl and piperazine moieties with a different functional group arrangement.
Uniqueness: 1-(4-{[4-(2-Fluorobenzyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24FN3O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H24FN3O3S/c22-20-5-2-1-4-17(20)16-23-12-14-24(15-13-23)29(27,28)19-9-7-18(8-10-19)25-11-3-6-21(25)26/h1-2,4-5,7-10H,3,6,11-16H2 |
InChI Key |
QEJDEYAAZGEMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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